5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid
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Overview
Description
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of ethyl 2-oxoacetate with piperazine to form an intermediate, which is then further reacted with glutaric anhydride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with similar functional groups. Examples include:
- 1-(2-Ethoxy-2-oxoethyl)piperazine
- 5-(2-Oxoethyl)-3-oxo-1-piperazinylpentanoic acid
Uniqueness
What sets 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid apart is its unique combination of functional groups and its specific structural configuration
Properties
IUPAC Name |
5-[2-(2-ethoxy-2-oxoethyl)-3-oxopiperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-2-21-12(19)8-9-13(20)14-6-7-15(9)10(16)4-3-5-11(17)18/h9H,2-8H2,1H3,(H,14,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAXTJRLKZDRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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